molecular formula C24H27F3N2O3S B2724853 N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide CAS No. 892745-86-7

N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide

Cat. No.: B2724853
CAS No.: 892745-86-7
M. Wt: 480.55
InChI Key: IBGMPSPVJMCUCY-UHFFFAOYSA-N
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Description

N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes an indole core, a trifluoromethyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Acetamide Formation: The final step involves the reaction of the intermediate with N,N-diisopropylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of sulfonamides or thioethers.

Scientific Research Applications

N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. The indole core can interact with aromatic residues in the target protein, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diisopropyl-2-(3-methylphenoxy)acetamide
  • N,N-diisopropyl-2-(3-(trifluoromethyl)phenyl)acetamide
  • N,N-diisopropyl-2-(3-(trifluoromethyl)phenyl)-1H-indole

Uniqueness

N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the indole core makes this compound particularly interesting for various applications in scientific research.

Properties

IUPAC Name

N,N-di(propan-2-yl)-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N2O3S/c1-16(2)29(17(3)4)23(30)14-28-13-22(20-7-5-6-8-21(20)28)33(31,32)15-18-9-11-19(12-10-18)24(25,26)27/h5-13,16-17H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGMPSPVJMCUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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